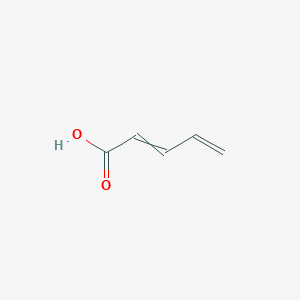

penta-2,4-dienoic acid

Description

Penta-2,4-dienoic acid (C₅H₆O₂) is an unsaturated carboxylic acid characterized by conjugated double bonds at positions 2 and 2. Its molecular weight is 98.10 g/mol, with a ChemSpider ID of 557262 . The compound exists in stereoisomeric forms, such as (2E,4E), (2Z,4E), and (Z)-configurations, which significantly influence its chemical reactivity and biological activity . It is synthetically accessible via methods like condensation of acrolein with malonic acid or functionalization of pre-existing diene frameworks .

Notably, this compound derivatives are found in natural products, such as pyrenophoric acid, a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda . These derivatives exhibit diverse bioactivities, including antioxidant, antifungal, and phytotoxic effects, making them relevant to pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

penta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVLIIVFBKBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870728 | |

| Record name | 2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-99-3 | |

| Record name | 2,4-Pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

-

Formation of 1,3-Dilithiopropyne (3) :

Propargyl bromide (2 ) reacts with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) at −78°C, generating the dianion 3 . -

Nucleophilic Addition to Benzophenone :

The dianion 3 undergoes nucleophilic attack on benzophenone, followed by quenching with ethyl chloroformate to yield carbonate intermediate 4 (70% yield). -

Alkaline Hydrolysis :

Hydrolysis of 4 with potassium hydroxide (KOH) in methanol produces 5,5-diphenylpent-4-ene-2-ynoic acid (5 ) in 87% yield. -

Catalytic Hydrogenation :

Hydrogenation of 5 using Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces the alkyne to a cis-diene, yielding 5,5-diphenyl-cis-penta-2,4-dienoic acid (1 ) in 97% yield.

Table 1: Key Parameters for Propargylation-Based Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | n-BuLi, TMEDA, −78°C | Dianion 3 | – |

| 2 | Benzophenone, ethyl chloroformate | Carbonate 4 | 70 |

| 3 | KOH, MeOH, rt, 3 h | Alkyne 5 | 87 |

| 4 | H₂, Lindlar’s catalyst, rt | Product 1 | 97 |

This method highlights the utility of dianion chemistry for constructing conjugated dienes, though the phenyl substituents necessitate additional steps for deprotection to obtain the parent this compound.

Enzymatic Dehydration of Hydroxyacid Precursors

Biocatalytic routes offer an alternative to traditional synthetic methods. A study demonstrated the enzymatic synthesis of trans-2,4-pentadienoic acid using 3-hydroxypent-4-enoate dehydratase .

Pathway Overview

-

Substrate Preparation :

3-Hydroxypent-4-enoate, derived from 4-hydroxy-2-oxovalerate via dehydration, serves as the precursor. -

Enzymatic Dehydration :

The enzyme catalyzes the elimination of water from 3-hydroxypent-4-enoate, forming 2,4-pentadienoic acid. -

Decarboxylation :

Subsequent decarboxylation yields butadiene, though this step is optional depending on the desired product.

Comparative Analysis of Synthetic Routes

The choice of method depends on factors such as stereochemical requirements, scalability, and functional group tolerance.

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Propargylation | High yields, modular substituents | Requires toxic reagents (e.g., n-BuLi) | 59 |

| Enzymatic Dehydration | Stereoselective, mild conditions | Limited substrate scope | – |

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various derivatives.

Reduction: The compound itself is produced through a reduction process.

Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .

Scientific Research Applications

Spectroscopic Analysis and Molecular Switching

One prominent application of penta-2,4-dienoic acid is in the study of molecular switches. Research has demonstrated that PDA can exist in cis and trans isomer forms, which can be utilized for various spectroscopic analyses. A study highlighted the use of PDA attached to gold nanoclusters to investigate its electronic structure and the effects of the metal surface on its properties. The researchers employed techniques such as infrared spectroscopy and resonance Raman scattering to differentiate between the isomers, revealing that resonance Raman scattering was particularly effective for this purpose .

Key Findings:

- Isomerization : PDA can switch between cis and trans forms.

- Spectroscopic Techniques : Infrared spectroscopy and resonance Raman scattering are effective in studying these isomers.

- Metal Interaction : The binding of PDA to gold clusters alters its electronic properties.

Phytotoxicity Studies

This compound has also been identified as a phytotoxic compound. A novel sesquiterpenoid derived from PDA, named pyrenophoric acid, was isolated from a wheat seed culture. This compound exhibited significant phytotoxic effects, suggesting potential applications in agricultural pest management .

Case Study: Pyrenophoric Acid

- Source : Isolated from Pyrenophora semeniperda.

- Effect : Demonstrated phytotoxicity against various plant species.

- Application Potential : Could be developed as a natural herbicide.

Inhibition of Root Gravitropism

Another fascinating application of this compound involves its role as an inhibitor of root gravitropism. Specifically, a derivative known as 5-phenylthis compound has been shown to selectively inhibit root bending in lettuce seedlings at low concentrations (5 μM). This discovery opens avenues for research into plant growth regulation and could inform agricultural practices aimed at optimizing root development .

Research Insights:

- Concentration : Effective at 5 μM concentration.

- Target : Selectively inhibits root gravitropic response.

- Implications : Potential use in modifying plant growth patterns for agricultural benefits.

Photodimerization Reactions

This compound derivatives have been explored for their photodimerization reactions. A recent study developed methods for selective photodimerization of 5-arylpenta-2,4-dienoic acids, leading to the formation of new compounds with potential applications in organic synthesis and materials science .

Photodimerization Findings:

- Methodology : Template-directed selective photodimerization.

- Product Applications : New compounds with potential uses in organic synthesis.

Synthesis Methodologies

Research has also focused on synthesizing various derivatives of this compound. For example, methodologies for producing 5,5-diphenyl-cis-penta-2,4-dienoic acid have been reported, showcasing its structural versatility and potential for further functionalization .

Synthesis Overview:

| Compound | Synthesis Method | Yield |

|---|---|---|

| 5,5-Diphenyl-cis-penta-2,4-dienoic acid | Sequential treatment with reagents | 87% |

| 5-Phenylthis compound | Hydrolysis followed by hydrogenation | 54% |

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the formation of plasmin, Tranexamic acid effectively reduces fibrinolysis and stabilizes blood clots .

Comparison with Similar Compounds

Table 2: Bioactivity Profiles

Key Findings :

- Antioxidant Activity : Derivatives with extended conjugation (e.g., 3i ) exhibit enhanced radical scavenging due to resonance stabilization of intermediates .

- Phytotoxicity: Pyrenophoric acid’s (2Z,4E)-configuration and sesquiterpenoid core enable selective binding to plant ABA receptors, disrupting germination .

- Antifungal Action: Tanzawaic acids with this compound side chains disrupt fungal cell membranes, showing potency against Rhizopus spp. .

Stereochemical and Electronic Effects

- Stereochemistry: The (2E,4E)-isomer of this compound derivatives enhances planarity, improving π-π stacking in photodynamic applications . In contrast, the (Z)-isomer is less stable and often appears as a photodegradation byproduct .

- Electronic Modifications: Electron-donating groups (e.g., dimethylamino in 3i) increase electron density, facilitating charge transfer in sensitizers like TC4 . Bromine substituents enhance lipophilicity, improving membrane permeability in antifungal agents .

Biological Activity

Penta-2,4-dienoic acid, also known as pyrenophoric acid, is a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda. This compound has garnered attention due to its potential herbicidal activities and its structural similarities to important plant growth regulators. This article explores the biological activity of this compound, focusing on its phytotoxicity, mechanisms of action, and implications for agricultural practices.

Chemical Structure and Properties

This compound features a conjugated diene system that contributes to its biological activity. Its structure allows for interactions with various biological targets, particularly in plants. The compound's molecular formula is C₅H₆O₂, and it is characterized by the following structural formula:

Research has demonstrated that this compound exhibits significant phytotoxic effects. In bioassays comparing its effects on seedling growth, it was found to reduce coleoptile length significantly. Specifically, treatments with this compound at concentrations of M resulted in a reduction of coleoptile elongation by approximately 50% compared to control groups .

Comparative Phytotoxicity

The following table summarizes the effects of this compound compared to other known phytotoxic compounds:

| Compound | Concentration (M) | Effect on Coleoptile Length (%) |

|---|---|---|

| This compound | 50% reduction | |

| Cytochalasin B | 34% reduction | |

| Abscisic Acid (ABA) | Complete suppression |

Case Studies and Research Findings

- Isolation and Characterization : this compound was isolated from solid culture extracts of Pyrenophora semeniperda. Its phytotoxic properties were confirmed through various bioassays that indicated its ability to inhibit seedling growth without affecting germination rates significantly .

- Mechanism of Action : The compound's action appears to differ from that of abscisic acid. While ABA is known to induce dormancy and slow germination, this compound does not seem to impose dormancy but rather affects seedling growth post-germination . This suggests a unique role in plant-pathogen interactions.

- Potential Applications : Given its herbicidal properties, this compound could be developed as a natural herbicide. Its effectiveness against certain weed species makes it a candidate for integrated pest management strategies in agriculture .

Q & A

[Basic] What synthetic methodologies are employed to prepare penta-2,4-dienoic acid derivatives, and how are reaction outcomes verified?

This compound derivatives are synthesized via enzymatic catalysis (e.g., StlB enzyme in entomopathogenic bacteria) or chemical halogenation. For instance, halogenated derivatives like 5-(3-chlorophenyl)this compound are formed through polyketide synthase-mediated elongation of CoA-activated precursors . Verification relies on:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weights and halogen incorporation .

- Multidimensional NMR (¹H, ¹³C) to assign double-bond geometry (E/Z) and substituent positions .

- Negative ionization mode ESI-MS for improved detection of acidic/halogenated compounds .

[Basic] Which spectroscopic techniques are pivotal in characterizing this compound, and what structural insights do they provide?

Key techniques include:

- UV-Vis spectroscopy : Identifies conjugation patterns (e.g., absorption at ~311 nm for halogenated derivatives) .

- NMR spectroscopy : ¹H NMR coupling constants (J values) distinguish E/Z isomers, while ¹³C NMR confirms carbonyl and olefinic carbons .

- Mass spectrometry : HR-MS or EI-MS validates molecular formulas and fragmentation pathways .

[Advanced] How do computational approaches like density functional theory (DFT) enhance the understanding of this compound’s electronic properties?

DFT with generalized gradient approximation (GGA) functionals (e.g., PBE) models:

- Electron density distribution in conjugated systems, predicting redox potentials and charge-transfer behavior .

- Solvent effects via polarizable continuum models to align computational results with experimental UV-Vis and fluorescence data .

- Basis set selection (e.g., 6-31G*) to balance accuracy and computational cost .

[Advanced] What experimental strategies address discrepancies in spectroscopic data when analyzing substituted this compound derivatives?

Discrepancies (e.g., ambiguous NMR peaks) are resolved by:

- Multi-technique validation : Cross-referencing NMR, IR, and HR-MS to eliminate artifacts .

- Chromatographic purification : HPLC isolates isomers for individual analysis .

- Control experiments : Synthesizing model compounds (e.g., non-halogenated analogs) to establish baseline spectra .

[Advanced] How is this compound utilized in nanotechnology applications, particularly in molecular array fabrication?

The derivative DiA [(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)this compound] forms ultrahigh-density arrays via hydrogen bonds and van der Waals forces. Cryogenic scanning tunneling microscopy (STM) at 4 K visualizes these arrays, achieving packing densities <0.25 nm²/molecule. Critical parameters include:

- Substrate preparation : Au(111) surfaces for optimal molecular adhesion .

- Deposition rate control : To minimize defects during monolayer formation .

[Basic] What metabolic roles does this compound play in bacterial systems, and how are these pathways elucidated?

In proteobacteria, 2-hydroxythis compound is a metabolite in aromatic compound degradation (e.g., via the meta-cleavage pathway). Pathways are mapped using:

- Isotopic labeling : Tracing carbon flow from substrates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) .

- Knockout mutants : Identifying enzymes (e.g., hydrolases) responsible for intermediate conversion .

[Advanced] How do structural modifications of this compound influence its excited-state intramolecular charge transfer (ICT) properties?

Electron-donating groups (e.g., dimethylamino) at the para position enhance ICT, leading to:

- Red-shifted fluorescence : Observed via time-resolved spectroscopy .

- Solvatochromic effects : Stokes shift variations in solvents of differing polarity .

- Theoretical modeling : TD-DFT calculations correlate substituent effects with dipole moment changes and radiative rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.